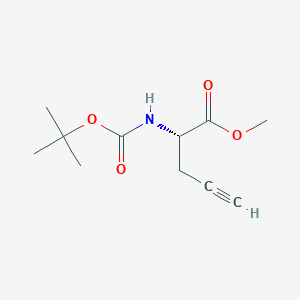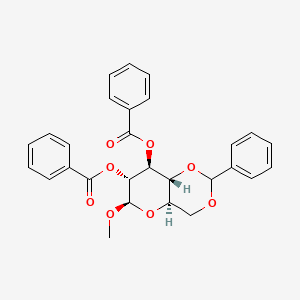
二苯基(4-乙烯基苯基)膦
描述
Diphenylphosphinostyrene, also known as 4-vinyltriphenylphosphine or DPPST, is a compound with the empirical formula C20H17P . It has a molecular weight of 288.32 . It is a solid substance that is white to off-white in color . It is used as a polymerizable reagent and ligand suitable for various types of coupling reactions .
Synthesis Analysis
Diphenylphosphinostyrene can be synthesized by free-radical copolymerization. In one study, triphenylphosphine-containing thermo-responsive copolymers of 4-(diphenylphosphino) styrene (DPPS), di(ethylene glycol) methyl ether methacrylate (DEGMA), and oligo(ethylene glycol) methyl ether methacrylate were synthesized using azodiisobutyronitrile (AIBN) as an initiator in solution polymerization .
Molecular Structure Analysis
The molecular structure of Diphenylphosphinostyrene involves a styrene molecule where the phenyl group is substituted with a diphenylphosphino group . This structure allows it to participate in various types of chemical reactions.
Chemical Reactions Analysis
Diphenylphosphinostyrene is suitable for a variety of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction .
Physical And Chemical Properties Analysis
Diphenylphosphinostyrene is a solid substance that is white to off-white in color . It has a melting point of 75-80 °C . It is a polymerizable reagent, meaning it can form polymers under suitable conditions .
科学研究应用
有机合成
二苯基(4-乙烯基苯基)膦是一种有价值的有机合成配体,尤其是在形成碳-碳键和碳-杂原子键方面。 它常用于钯催化的交叉偶联反应,例如铃木-宫浦偶联和 Stille 偶联,这些偶联对构建复杂的有机分子至关重要 。该膦充当金属催化剂的稳定剂,可以影响反应的反应性和选择性。
药物化学
在药物化学中,像二苯基(4-乙烯基苯基)膦这样的膦配体在药物发现和开发中起着至关重要的作用。它们被用来创建具有潜在药理活性的复杂分子。 该化合物与各种金属形成稳定络合物的能力可以用来合成新的金属药物 .
材料科学
二苯基(4-乙烯基苯基)膦用于材料科学,用于开发具有独特性能的新材料。 将其掺入聚合物中可以导致具有增强热稳定性、电导率和光致发光的材料,这些材料在电子学和光子学中很有用 .
聚合物化学
该化合物在聚合物化学中也很重要,它被用作单体来创建膦官能化的聚合物。这些聚合物可以作为催化剂的载体或作为各种化学转化中的试剂。 二苯基(4-乙烯基苯基)膦中的乙烯基基团使其能够与其他单体共聚,从而导致在聚合物负载催化方面有广泛的应用 .
催化
二苯基(4-乙烯基苯基)膦用作催化剂中的配体,提高了各种催化过程的效率。 它在均相催化中特别有用,它能够调节金属中心的电子和空间特性,可以提高催化活性和选择性 .
环境应用
虽然二苯基(4-乙烯基苯基)膦的具体环境应用没有得到广泛的记载,但膦配体总体而言正在被探索用于其在环境修复中的潜在用途。 它们可以用来开发促进污染物分解的催化剂或用于捕获和转化温室气体 .
安全和危害
未来方向
While specific future directions for Diphenylphosphinostyrene are not mentioned in the sources, its use in various types of coupling reactions suggests potential applications in the synthesis of complex organic molecules. Additionally, its role in the synthesis of thermo-responsive copolymers indicates potential applications in the development of smart materials .
作用机制
Target of Action
Diphenyl(4-vinylphenyl)phosphine, also known as Diphenylphosphinostyrene, is an organic phosphine compound . The primary target of this compound is the phosphorus atom in its structure, which has a lone pair of electrons . This allows it to react with other compounds, particularly copper(I) salts, to form complexes .
Mode of Action
The phosphorus atom in Diphenyl(4-vinylphenyl)phosphine exhibits high reactivity due to its lone pair of electrons . This allows it to form complexes with copper(I) salts, which are widely used in catalytic reactions . The formation of these complexes results in changes in the chemical structure and properties of the compound.
Biochemical Pathways
It’s known that the compound is used in catalytic reactions, suggesting that it may play a role in various chemical synthesis processes .
Pharmacokinetics
It’s important to note that the compound has good solubility in common nonpolar solvents such as ethyl acetate and dichloromethane , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Diphenyl(4-vinylphenyl)phosphine is the formation of complexes with copper(I) salts . These complexes are used in catalytic reactions, suggesting that the compound plays a crucial role in facilitating these reactions .
Action Environment
The action of Diphenyl(4-vinylphenyl)phosphine can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place . It should also be kept away from oxidizing agents, acids, and bases . Proper laboratory safety practices must be followed when handling and using this compound .
属性
IUPAC Name |
(4-ethenylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLKHQCXVNBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27966-53-6 | |
| Record name | Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27966-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90110006 | |
| Record name | (4-Ethenylphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40538-11-2 | |
| Record name | (4-Ethenylphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)





![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)


![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)
